N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine is a synthetic compound with a complex structure that includes acetyl, thiocarbamoyl, and cysteine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine typically involves multiple steps. One common method involves the reaction of N-acetyl-L-cysteine with a thiocarbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are typically employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol group.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This compound may also modulate redox-sensitive pathways due to its ability to undergo oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine, known for its antioxidant properties.
Thiocarbamoyl derivatives: Compounds with similar thiocarbamoyl groups, used in various chemical and biological applications.
Uniqueness
This compound is unique due to the presence of the deuterated phenyl group, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies .
Properties
Molecular Formula |
C14H18N2O3S2 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-acetamido-3-[2-(2,3,4,5,6-pentadeuteriophenyl)ethylcarbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/i2D,3D,4D,5D,6D |
InChI Key |
BPWJNEDSCLPNGK-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNC(=S)SCC(C(=O)O)NC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.